2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid
Description
2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid (CAS: 1426814-89-2) is a sulfonamide derivative featuring a benzo[cd]indole core fused with a methyl and oxo group at positions 1 and 2, respectively. The sulfonylamino acetic acid moiety (-SO₂NH-CH₂COOH) is attached at the 6-position of the heterocyclic system. This compound is notable for its structural complexity, combining a polycyclic aromatic system with a sulfonamide linker and carboxylic acid group, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-16-10-5-6-11(22(20,21)15-7-12(17)18)8-3-2-4-9(13(8)10)14(16)19/h2-6,15H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJVHSLFRFPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCC(=O)O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid typically involves multiple steps, starting with the formation of the benzo[cd]indole core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.
Substitution: Substitution reactions can produce derivatives with different functional groups attached to the indole core.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Indole derivatives, including this compound, are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The indole core of the compound can bind to various receptors and enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | CAS/ID | Molecular Formula | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid | 1426814-89-2 | C₁₅H₁₄N₂O₅S | Benzo[cd]indole | 1-Methyl, 2-oxo; sulfonylamino acetic acid | 334.35 g/mol | Complex fused aromatic system; high potential for π-π interactions |
| 2-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid | 920116-32-1 | C₂₁H₁₈N₂O₅S | Benzo[cd]indole | 1-Ethyl, 2-oxo; methylated sulfonamino benzoic acid | 410.44 g/mol | Larger substituents (ethyl, methyl) and benzoic acid instead of acetic acid; increased lipophilicity |
| {2-[(Benzylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic acid (2DU) | - | C₁₉H₁₈N₂O₆S | Simple indole | Benzylsulfonyl; 5-methoxy; acetic acid | 410.42 g/mol | Lacks fused aromatic system; methoxy group enhances solubility |
| 2-[(4-Fluorophenyl)sulfonylamino]acetic acid | 251097-25-3 | C₈H₈FNO₄S | Benzene | 4-Fluoro; sulfonylamino acetic acid | 233.22 g/mol | Simplest structure; fluorophenyl enhances electronic properties |
| 2-(4-Cyanobenzenesulfonamido)acetic acid | CID 2106567 | C₉H₈N₂O₄S | Benzene | 4-Cyano; sulfonylamino acetic acid | 240.24 g/mol | Electron-withdrawing cyano group; moderate acidity |
Physicochemical Properties
- Molecular Weight and Complexity : The benzo[cd]indole derivatives (334.35–410.44 g/mol) are significantly heavier than simpler benzene-based analogs (233.22–240.24 g/mol), influencing solubility and diffusion kinetics .
- In contrast, the 4-cyano and 4-fluoro substituents in simpler analogs introduce localized electron-withdrawing effects .
- Acidity : The acetic acid group (pKa ~2.5–3.0) in the target compound is expected to be more acidic than benzoic acid derivatives (pKa ~4.2) due to the electron-withdrawing sulfonamide group .
Biological Activity
2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₂N₂O₅S
- CAS Number : 801224-73-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The indole core facilitates binding to various receptors and enzymes, which can lead to:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates potential effects on cancer cell proliferation and apoptosis, particularly in specific tumor types.
Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
-
Anticancer Properties :
- In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity. This suggests a mechanism that could be exploited for cancer therapy.
-
Enzyme Interaction Studies :
- The compound was shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition was characterized by a dose-dependent response, providing insights into its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
